

spectroscopic data for 6-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-chloro-3-nitropyridine**

Cat. No.: **B3027904**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **6-Bromo-2-chloro-3-nitropyridine**

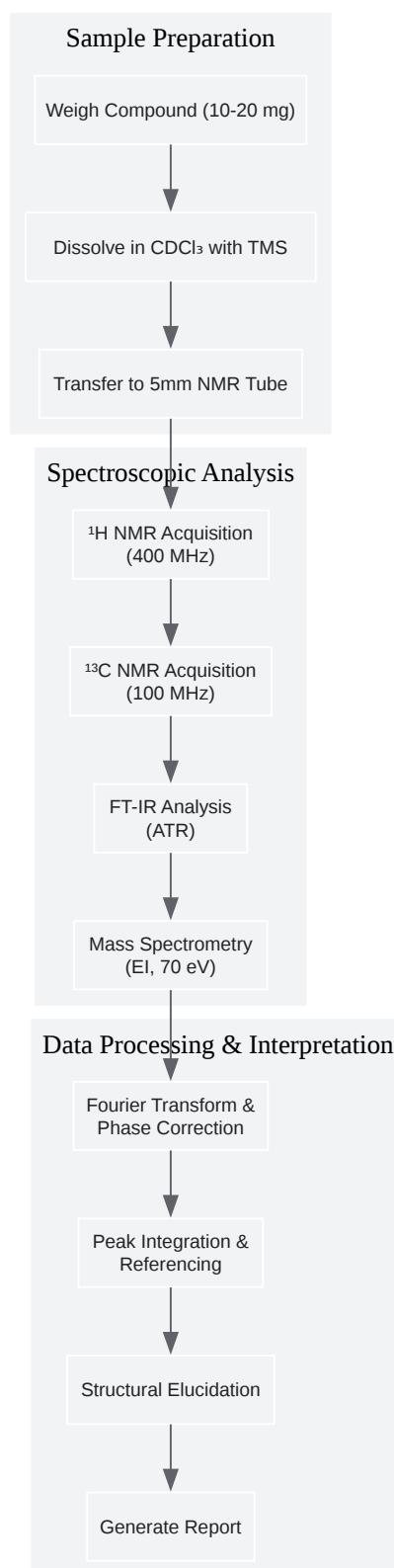
Abstract

This guide provides a comprehensive technical overview of the key spectroscopic data for **6-Bromo-2-chloro-3-nitropyridine** (CAS No: 91678-23-8), a vital heterocyclic building block in the pharmaceutical and agrochemical industries.^[1] As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict and interpret its characteristic Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach serves as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of this and related substituted pyridines.

Molecular Structure and Physicochemical Properties

6-Bromo-2-chloro-3-nitropyridine is a highly functionalized pyridine ring, making it a versatile intermediate for complex organic synthesis.^[1] The strategic placement of two halogen atoms (a good leaving group at C2 and a versatile handle at C6) and a strongly electron-withdrawing nitro group at C3 dictates its reactivity and its distinct spectroscopic signature.

Table 1: Physicochemical Properties & Identifiers


Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ BrCIN ₂ O ₂	[2]
Molecular Weight	237.44 g/mol	[2]
CAS Number	91678-23-8	
Appearance	Light yellow to yellow solid	
InChI Key	WISCKHBELOBONJA- UHFFFAOYSA-N	[2]
SMILES	O=--INVALID-LINK-- C1=CC=C(Cl)N=C1Br	[2]
Storage	2-8°C under inert gas	

Methodology for Spectroscopic Analysis

The protocols described herein represent standardized, validated methods for the characterization of small organic molecules like **6-Bromo-2-chloro-3-nitropyridine**. Adherence to these methodologies ensures data reproducibility and integrity.

Experimental Workflow

The logical flow for comprehensive analysis involves sequential, complementary techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- ^1H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Spectroscopy: Acquire proton-decoupled spectra on a 100 MHz spectrometer. Use a 45-degree pulse angle with a 2-second relaxation delay to ensure adequate relaxation of quaternary carbons. A sufficient number of scans (1024-2048) is necessary due to the low natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding 16-32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Introduce the sample via a direct insertion probe or GC inlet. Scan a mass range of m/z 40-300 to detect the molecular ion cluster and key fragment ions.

Spectroscopic Data and Interpretation

The combination of electron-withdrawing groups (NO_2 , Cl, and the pyridine nitrogen) and halogens creates a highly deshielded aromatic system with predictable spectroscopic features.

Caption: Structure of **6-Bromo-2-chloro-3-nitropyridine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C4 and C5 positions.

- Causality of Chemical Shifts: The pyridine nitrogen atom deshields adjacent protons (α -protons $>$ γ -protons $>$ β -protons).[3][4] In this molecule, the protons at C4 and C5 are further deshielded by the powerful electron-withdrawing effects of the nitro group at C3 and the chlorine at C2. The bromine at C6 also contributes a modest deshielding effect.
- Predicted Spectrum: Based on data for 2-chloro-3-nitropyridine (signals at δ 8.64, 8.25, 7.51 ppm), we can predict the spectrum for the target compound.[5] The two remaining protons at C4 and C5 will be coupled to each other, appearing as doublets with a typical ortho-coupling constant (3J).
- H-4: This proton is adjacent to the nitro group and will be the most deshielded of the two. It is expected to appear as a doublet.
- H-5: This proton is ortho to the bromine at C6 and meta to the nitro group. It will be upfield relative to H-4 and will also appear as a doublet.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Position	Predicted δ (ppm)	Multiplicity	Coupling Constant ($^3J_{H4-H5}$, Hz)	Rationale
H-4	8.3 – 8.6	Doublet (d)	~8.0	Strongly deshielded by adjacent NO ₂ group and ortho to Cl.
H-5	7.6 – 7.9	Doublet (d)	~8.0	Deshielded by ortho Br and meta NO ₂ group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, as there are no elements of symmetry in the molecule.

- Causality of Chemical Shifts: Carbon chemical shifts are influenced by hybridization and the electronegativity of attached atoms.^[6] Carbons bonded to electronegative atoms (N, Cl, Br, and the NO₂ group) will be significantly deshielded and shifted downfield. Aromatic sp² carbons typically resonate between 120-170 ppm.^[7]
 - C2, C3, C6: These carbons, directly bonded to Cl, NO₂, and Br respectively, are expected to be the most downfield. The carbon bearing the nitro group (C3) is often significantly deshielded.
 - C4, C5: These carbons, bonded to hydrogen, will appear at relatively higher field compared to the substituted carbons.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Position	Predicted δ (ppm)	Rationale
C2	148 – 152	Attached to N and Cl; highly deshielded.
C3	145 – 150	Attached to the strongly electron-withdrawing NO ₂ group.
C4	125 – 130	CH carbon, influenced by adjacent NO ₂ group.
C5	128 – 135	CH carbon, influenced by adjacent Br.
C6	140 – 145	Attached to N and Br; highly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

- Interpretation: The spectrum will be dominated by absorptions from the aromatic ring and the strong nitro group stretches. The fingerprint region ($<1500\text{ cm}^{-1}$) will contain complex vibrations, including the C-Cl and C-Br stretches.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100 – 3000	Aromatic C-H Stretch	Medium-Weak
1600 – 1570	Aromatic C=C Stretch	Medium
1550 – 1520	Asymmetric NO_2 Stretch	Strong
1360 – 1330	Symmetric NO_2 Stretch	Strong
850 – 750	C-Cl Stretch	Strong
700 – 550	C-Br Stretch	Strong

Mass Spectrometry (MS)

The EI mass spectrum is crucial for confirming the molecular weight and elemental composition (Br and Cl).

- Isotopic Pattern: The most telling feature will be the molecular ion (M^+) cluster. Due to the natural abundances of bromine (^{79}Br : ~50.7%, ^{81}Br : ~49.3%) and chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%), a characteristic pattern of four peaks will be observed:
 - M^+ : Contains ^{79}Br and ^{35}Cl .
 - $[\text{M}+2]^+$: Contains $^{81}\text{Br}/^{35}\text{Cl}$ or $^{79}\text{Br}/^{37}\text{Cl}$. This will be the most intense peak in the cluster.
 - $[\text{M}+4]^+$: Contains ^{81}Br and ^{37}Cl .
- Fragmentation: The molecular ion is energetically unstable and will break into smaller, stable fragments.^[8] Likely fragmentation pathways include the loss of neutral radicals or small molecules.

Table 5: Predicted Mass Spectrometry Data (EI)

m/z	Ion Identity	Rationale / Comments
236/238/240	$[\text{C}_5\text{H}_2^{79}\text{Br}^{35}\text{ClN}_2\text{O}_2]^+$ Cluster	Molecular ion cluster. The exact m/z values are nominal. The relative intensities will be approximately 76:100:24.
190/192/194	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro radical (46 Da). A common fragmentation for nitroaromatics.
201/203	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical (35/37 Da).
157/159	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical (79/81 Da).

Safety and Handling

6-Bromo-2-chloro-3-nitropyridine is classified as acutely toxic if swallowed.[\[2\]](#)

- Hazard Code: H301 (Toxic if swallowed).[\[2\]](#)
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[\[2\]](#)
- Personal Protective Equipment (PPE): Always handle in a fume hood wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The structural characterization of **6-Bromo-2-chloro-3-nitropyridine** can be confidently achieved through a combination of NMR, IR, and MS techniques. The ^1H NMR spectrum is defined by two downfield doublets, while the ^{13}C NMR shows five distinct signals for the inequivalent carbons. The IR spectrum is dominated by strong nitro group absorptions, and the mass spectrum provides definitive confirmation of the molecular weight and halogen

composition through its unique isotopic cluster. This guide provides a robust predictive framework for the analysis of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpfarma.com]
- 5. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [spectroscopic data for 6-Bromo-2-chloro-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027904#spectroscopic-data-for-6-bromo-2-chloro-3-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com